molecular formula C17H20N2O5S B5607074 4-methyl-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]benzenesulfonamide

4-methyl-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]benzenesulfonamide

Cat. No.: B5607074
M. Wt: 364.4 g/mol
InChI Key: JQBVPXYDPMLIKK-WOJGMQOQSA-N
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Description

4-methyl-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]benzenesulfonamide is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a benzenesulfonamide core substituted with a 4-methyl group and a (2,4,5-trimethoxyphenyl)methylideneamino group. Its molecular formula is C17H20N2O5S, and it has a molecular weight of 364.42 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]benzenesulfonamide typically involves the condensation of 4-methylbenzenesulfonamide with 2,4,5-trimethoxybenzaldehyde under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The reaction mixture is refluxed for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products Formed

Scientific Research Applications

4-methyl-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]benzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methyl-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting the pH regulation in cells. This inhibition can lead to the disruption of cellular processes in cancer cells, resulting in apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • N-(p-Toluenesulfonyl)imino]phenyliodinane
  • 4-Methyl-N-(phenyl-λ3-iodaneylidene)benzenesulfonamide

Uniqueness

Compared to similar compounds, 4-methyl-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]benzenesulfonamide stands out due to its unique trimethoxyphenyl group, which enhances its biological activity and specificity towards certain enzymes. This structural feature makes it a valuable compound in medicinal chemistry and drug development .

Properties

IUPAC Name

4-methyl-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5S/c1-12-5-7-14(8-6-12)25(20,21)19-18-11-13-9-16(23-3)17(24-4)10-15(13)22-2/h5-11,19H,1-4H3/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQBVPXYDPMLIKK-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=C(C=C2OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC(=C(C=C2OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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